molecular formula C18H15ClN2O4 B165045 Quizalofop-methyl CAS No. 76578-13-7

Quizalofop-methyl

Cat. No.: B165045
CAS No.: 76578-13-7
M. Wt: 358.8 g/mol
InChI Key: YGHJGQYNECSZDY-UHFFFAOYSA-N
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Description

Quizalofop-methyl (CAS No. 76578-13-7) is a selective, post-emergence aryloxyphenoxypropionate (APP) herbicide used to control grassy weeds in broadleaf crops such as soybeans and cotton. Its IUPAC name is methyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate, with a molecular formula of C₁₈H₁₅ClN₂O₄ and a molecular weight of 358.78 g/mol . The compound inhibits acetyl-CoA carboxylase (ACCase), disrupting lipid biosynthesis in susceptible grasses . It is typically applied at 100–120 g ha⁻¹ and is registered for use in both conventional and glyphosate-resistant (RR®) soybean systems .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Quizalofop-methyl undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions

Major Products

The primary product formed from the hydrolysis of this compound is quizalofop acid . This metabolite retains herbicidal activity and contributes to the overall efficacy of the compound.

Scientific Research Applications

Herbicidal Applications

1.1. Target Weeds
Quizalofop-methyl is effective against a variety of grassy weeds, including:

  • Polypogon fugax (Asia minor bluegrass)
  • Echinochloa spp. (barnyard grass)
  • Avena fatua (wild oat)

These weeds are significant competitors in agricultural settings, particularly in rice and canola production.

1.2. Application Rates
The recommended application rates for this compound typically range from 100 to 138 g a.i./ha for a single application, with an annual maximum not exceeding 240 g a.i./ha in quizalofop-resistant systems .

Resistance Mechanisms

Understanding the resistance mechanisms to this compound is crucial for effective weed management strategies.

2.1. Target-Site Resistance
Research has identified specific mutations in the ACCase enzyme that confer resistance to this compound. For instance, the A2004V substitution in wheat ACCase has been shown to reduce binding affinity for quizalofop while not affecting sensitivity to other ACCase inhibitors like haloxyfop .

2.2. Non-Target-Site Resistance
In populations of Polypogon fugax , resistance has been linked to the overexpression of glutathione S-transferases (GSTs), which facilitate the detoxification of herbicides . This nontarget-site resistance mechanism allows these weeds to survive even after repeated applications of this compound.

Case Studies

3.1. Rice Cultivation
In rice cultivation, quizalofop-resistant varieties have been developed that allow for over-the-top applications without harming the crop. Sequential applications at different growth stages (2-leaf and 5-leaf) have proven effective in controlling troublesome grass weeds .

3.2. Drought Stress Adaptation
A study examined the transgenerational effects of drought stress on Echinochloa plana , revealing that progeny exposed to drought conditions exhibited reduced sensitivity to quizalofop-p-ethyl, indicating potential adaptation mechanisms .

Environmental Impact and Residue Levels

The environmental impact of this compound has been assessed through studies on its residue levels in crops and soil. The European Food Safety Authority (EFSA) has reviewed maximum residue levels (MRLs) for quizalofop-P-ethyl, ensuring that its use does not pose risks to human health or the environment .

Data Tables

Application Rate (g a.i./ha)Target CropTarget WeedsNotes
100-138RicePolypogon fugax, EchinochloaEffective against early growth stages
Up to 240CanolaAvena fatuaMaximum annual rate
Resistance MechanismWeed SpeciesMechanism TypeReference
A2004V mutationWheatTarget-site resistance
GST overexpressionPolypogon fugaxNon-target-site resistance

Comparison with Similar Compounds

Chemical Structure and Properties

Quizalofop-methyl belongs to the APP herbicide class, characterized by a phenoxypropionate backbone. Key structural differences among similar compounds lie in their ester groups and substituents:

Compound IUPAC Name / Key Features CAS No. Molecular Formula
This compound Methyl ester of quizalofop acid 76578-13-7 C₁₈H₁₅ClN₂O₄
Haloxyfop-P-methyl Methyl 2-[4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propanoate 72619-32-0 C₁₆H₁₃ClF₃NO₄
Quizalofop-P-ethyl Ethyl ester of quizalofop acid 94051-08-8 C₁₉H₁₇ClN₂O₄
Fluazifop-P-butyl Butyl 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propanoate 69806-50-4 C₁₉H₂₀F₃NO₄

The methyl ester group in this compound confers moderate solubility (0.687 mg/mL) and influences its environmental persistence compared to ethyl or butyl esters in analogs like quizalofop-P-ethyl or fluazifop-P-butyl .

Efficacy and Application Rates

Studies on Digitaria insularis (sourgrass) resistance highlight differential performance:

Herbicide Dose (g ha⁻¹) Control Efficacy (14 DAA*) Control Efficacy (28 DAA*) Notes
This compound 100 100% (E1**) 96% (E1) Effective in single-tiller stage; requires glyphosate mixtures for older weeds
Clethodim 192 100% (E1) >97% (E2*) Higher efficacy on four-tiller weeds
Haloxyfop-P-methyl 120 100% (E1) >97% (E2) Synergistic with glyphosate
Sethoxydim 368 <80% (E1) <70% (E2) Poor performance in mixtures
Fenoxaprop-P-ethyl 200 95% (E1) 85% (E2) Reduced efficacy in mixed formulations

*DAA: Days after application
E1: Single-tiller growth stage
*
E2: Four-tiller growth stage

This compound achieves 100% control in early growth stages (E1) but declines to 80–90% in E2 when mixed with glyphosate (960 + 120 g ha⁻¹) . In contrast, clethodim and haloxyfop-P-methyl maintain >97% efficacy in E2 at higher doses . Sethoxydim and fenoxaprop-P-ethyl show lower efficacy, particularly in glyphosate mixtures, due to antagonistic interactions .

Environmental Behavior and Degradation

  • Soil Degradation : this compound degrades via microbial action, with studies identifying specific soil bacteria (e.g., Pseudomonas spp.) capable of metabolizing it .
  • Persistence : Its half-life ranges from 7–30 days, shorter than fluazifop-P-butyl (30–60 days) due to the methyl ester’s higher hydrolysis rate .
  • Residue Concerns : Residues in dairy products (e.g., cream) led to regulatory caution against lowering U.S. tolerances .

Synergistic and Antagonistic Interactions

  • Glyphosate Mixtures: this compound with glyphosate (960 + 120 g ha⁻¹) provides 80–90% control in E2, outperforming sethoxydim or fenoxaprop-P-ethyl combinations (<70%) .
  • Glufosinate Compatibility: Mixing with glufosinate or MCPA shows additive effects on Amaranthus retroflexus and Echinochloa crus-galli, though phytotoxicity risks require dose optimization .

Biological Activity

Quizalofop-methyl is a selective herbicide primarily used for controlling grassy weeds in agricultural settings. It belongs to the aryloxyphenoxypropionate class and functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants. This article delves into its biological activity, including its mechanism of action, resistance mechanisms, toxicity, and relevant research findings.

Inhibition of ACCase:
this compound acts as a pro-herbicide, converting into its active form, quizalofop acid, after uptake by plants. This conversion is facilitated by hydrolysis through plant enzymes. The active form inhibits ACCase, disrupting fatty acid synthesis essential for plant growth and development. The inhibition leads to significant metabolic disruption in susceptible grass weeds, ultimately causing their death.

Toxicity Profile

This compound is considered to have moderate toxicity. The oral LD50 for rats exceeds 2000 mg/kg, indicating a relatively low acute toxicity risk. However, proper handling precautions are recommended to mitigate potential hazards during application.

Resistance Mechanisms

Resistance to this compound has been documented in various weed species. For instance, a study on Polypogon fugax revealed that resistance is likely nontarget-site based, involving glutathione S-transferases (GST). The resistant population exhibited higher inducible GST activity compared to susceptible populations, suggesting that metabolic resistance plays a significant role in herbicide tolerance .

Research Findings

Several studies have explored the biological activity and resistance mechanisms associated with this compound:

  • Structural Studies: Research has shown that mutations in the ACCase gene can confer resistance to this compound. For example, an alanine-to-valine substitution at position 2004 within the ACCase binding domain alters the herbicide's binding affinity without affecting overall protein structure .
  • Dose-Response Studies: These studies confirm that certain populations of Polypogon fugax show varying levels of resistance to quizalofop-p-ethyl (a related compound), emphasizing the need for ongoing monitoring and management strategies in agricultural practices .

Case Studies

  • Resistance in Polypogon fugax : A detailed examination of this weed species highlighted the biochemical pathways involved in developing resistance to quizalofop-p-ethyl. The study identified specific GST genes that were overexpressed in resistant populations, indicating a metabolic resistance mechanism .
  • Impact on Crop Management : Research assessing the efficacy of this compound in various crops demonstrated its selective action against grasses while being safe for broadleaf crops. This selectivity allows farmers to manage weed populations effectively without harming desired crops .

Summary Table of Key Properties

PropertyDetails
Chemical ClassAryloxyphenoxypropionate
Active FormQuizalofop acid
Target EnzymeAcetyl-CoA carboxylase (ACCase)
LD50 (Oral)>2000 mg/kg (rat)
Resistance MechanismsNontarget-site based (GST involvement)
ApplicationPreplant, pre- and postemergence

Properties

IUPAC Name

methyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHJGQYNECSZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868400
Record name Methyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76578-13-7
Record name Quizalofop-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76578-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quizalofop-methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIZALOFOP-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D64IHF370B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In 150 ml of acetonitrile, 2.0 g (0.01 mole) of 2,6-dichloroquinoxaline, 2.0 g (0.01 mole) of methyl 2-(4'-hydroxyphenoxy)propionate and 2.0 g (0.014 mole) of potassium carbonate were added and the mixture was refluxed for 24 hours.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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